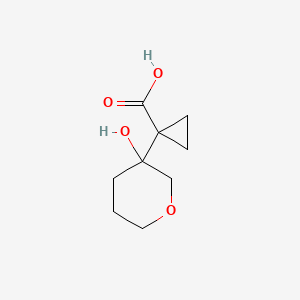
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid, commonly referred to as 3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid or 3-HOCA, is a cyclic organic acid that has recently been studied for its potential applications in scientific research. It is a member of the oxan-3-yl family of cyclic organic acids and is known for its unique properties that make it useful for a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
3-HOCA has been studied for its potential applications in scientific research. It has been used as a model compound for studying the structure and function of other cyclic organic acids, such as oxan-3-yl. It has also been studied for its potential applications in drug delivery, as it is able to penetrate cell membranes more easily than other cyclic organic acids. Additionally, 3-HOCA has been studied for its potential applications in biotechnology, particularly in the production of enzymes and other proteins.
Mecanismo De Acción
The mechanism of action of 3-HOCA is not yet fully understood. However, it is believed to interact with cellular membranes and proteins in a manner similar to other cyclic organic acids. It is also believed to act as a proton donor, which may be responsible for its ability to penetrate cell membranes more easily than other cyclic organic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-HOCA are not yet fully understood. However, it has been shown to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. Additionally, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-HOCA in laboratory experiments include its ability to penetrate cell membranes more easily than other cyclic organic acids, its potential to act as a proton donor, and its ability to interact with proteins and cell membranes in a manner similar to other cyclic organic acids. The limitations of using 3-HOCA in laboratory experiments include its potential toxicity and its potential to interact with other compounds in unexpected ways.
Direcciones Futuras
The potential future directions for 3-HOCA research include further study of its mechanism of action, its potential applications in drug delivery and biotechnology, its potential toxicity, and its potential interactions with other compounds. Additionally, further study of its biochemical and physiological effects is needed in order to gain a better understanding of its potential applications in scientific research.
Métodos De Síntesis
3-HOCA can be synthesized in a variety of ways. One method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkali metal hydroxide in the presence of an inert solvent. This results in the formation of the desired product, 3-HOCA. Another method involves the reaction of 1-bromo-3-hydroxyoxan-3-yl-cyclopropane-1-carboxylic acid with an alkyl halide in the presence of an aqueous base. This reaction produces the desired product, 3-HOCA.
Propiedades
IUPAC Name |
1-(3-hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(3-4-8)9(12)2-1-5-13-6-9/h12H,1-6H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCHWKMBSOTENJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)(C2(CC2)C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyoxan-3-yl)cyclopropane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

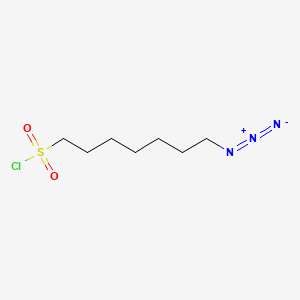
![(3R,6R)-3-benzyl-6-[(1S)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605022.png)
![(3R,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605025.png)
![(3S,6R)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6605031.png)
![tert-butyl N-({1-[(chlorosulfonyl)methyl]cyclobutyl}methyl)carbamate](/img/structure/B6605037.png)
![(2S)-2-amino-3-{4-[(1E)-2-(3-ethenylphenyl)diazen-1-yl]phenyl}propanoic acid hydrochloride](/img/structure/B6605041.png)
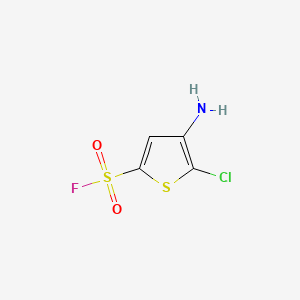
![tert-butyl N-[(1s,4s)-4-[(fluorosulfonyl)methyl]cyclohexyl]carbamate, cis](/img/structure/B6605053.png)
![2-{1-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoyl]azetidin-3-yl}propanoic acid](/img/structure/B6605069.png)
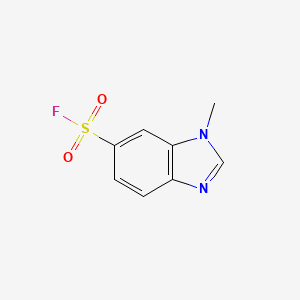
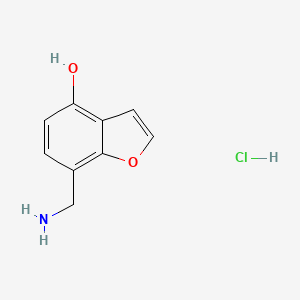
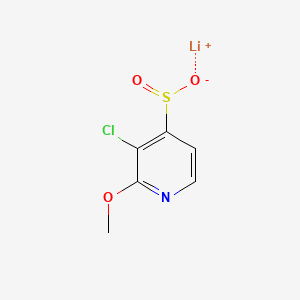
![1-tert-butyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid](/img/structure/B6605119.png)
